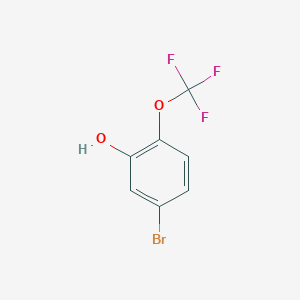

5-Bromo-2-(trifluoromethoxy)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O2/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWAGGWLHRHYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726374 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048963-39-8 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(trifluoromethoxy)phenol chemical structure

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to profoundly modulate the physicochemical properties of bioactive molecules. It serves as a lipophilic hydrogen bond acceptor and can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity.[1][2]

This guide provides a comprehensive technical overview of this compound (CAS: 1048963-39-8), a versatile chemical building block that synergistically combines the benefits of the trifluoromethoxy group with the synthetic versatility of an aromatic bromide.[3] The phenolic hydroxyl group and the bromine atom offer orthogonal synthetic handles for molecular elaboration, making this reagent exceptionally valuable for constructing complex molecular architectures. We will delve into its physicochemical properties, provide a detailed synthesis and characterization workflow, explore its chemical reactivity, and discuss its applications for professionals in pharmaceutical and agrochemical research.

Physicochemical and Structural Information

This compound is a halogenated phenol derivative whose structure is primed for synthetic manipulation. The key properties are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1048963-39-8 | [3][4][5] |

| Molecular Formula | C₇H₄BrF₃O₂ | [3][4][6] |

| Molecular Weight | 257.01 g/mol | [3][4][6] |

| Appearance | Varies; typically a solid or liquid | [7] |

| Boiling Point | 215.3 ± 35.0 °C (Predicted) | |

| Storage | Store at room temperature or 2-8°C, dry | [3][5] |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via electrophilic aromatic substitution on the precursor, 2-(trifluoromethoxy)phenol. The regiochemical outcome is dictated by the directing effects of the substituents. The hydroxyl (-OH) group is a powerful ortho-, para-director, while the trifluoromethoxy (-OCF₃) group is deactivating and meta-directing. The directing influence of the hydroxyl group dominates, leading to bromination primarily at the positions ortho and para to it. Since the C-6 position (ortho) is sterically hindered by the adjacent -OCF₃ group, bromination occurs preferentially at the C-4 and C-5 positions. The desired 5-bromo isomer is a major product of this reaction.

Experimental Protocol: Bromination of 2-(trifluoromethoxy)phenol

This protocol is based on established methods for the selective bromination of substituted phenols.[8][9]

Objective: To synthesize this compound with high purity.

Materials:

-

2-(trifluoromethoxy)phenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 - 1.1 eq)

-

Acetonitrile (CH₃CN) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(trifluoromethoxy)phenol (1.0 eq) in acetonitrile (approx. 0.2 M concentration). Cool the flask to 0 °C using an ice-water bath.

-

Scientist's Insight: Acetonitrile is an excellent solvent choice as it is polar enough to dissolve the starting material and NBS, while being relatively inert to the reaction conditions. Cooling to 0 °C helps to control the reaction rate and minimize the formation of undesired di-brominated byproducts.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

-

Scientist's Insight: NBS is a mild and selective source of electrophilic bromine (Br⁺), making it preferable to liquid bromine (Br₂) for controlled monobromination of activated rings, reducing handling hazards.[8]

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: a. Quench the reaction by adding saturated aqueous sodium thiosulfate to consume any remaining electrophilic bromine. b. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Scientist's Insight: The bicarbonate wash removes the acidic succinimide byproduct. The brine wash helps to break any emulsions and remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc). Combine the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | δ 7.2-7.5 ppm (m, 2H): Aromatic protons. The proton at C-6 will likely be a doublet, coupled to the proton at C-4. The proton at C-4 will be a doublet of doublets, coupled to protons at C-6 and C-3. δ 6.9-7.1 ppm (d, 1H): Aromatic proton at C-3, likely showing coupling to the proton at C-4. δ 5.5-6.5 ppm (br s, 1H): Phenolic -OH proton, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | δ 145-155 ppm: Aromatic C-O and C-OCF₃. δ 110-135 ppm: Aromatic C-H and C-Br signals. δ 120.5 ppm (q, J ≈ 257 Hz): Quartet for the -OCF₃ carbon due to strong coupling with the three fluorine atoms. |

| ¹⁹F NMR | δ -58 to -60 ppm (s, 3F): A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.[10] |

| IR (Infrared) | ~3300-3500 cm⁻¹ (broad): O-H stretch from the phenol. ~1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretch. ~1050-1150 cm⁻¹ (very strong): C-F stretching vibrations. |

| Mass Spec (MS) | m/z ≈ 256, 258: Molecular ion peaks showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹:¹ ratio for ⁷⁹Br and ⁸¹Br). |

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional building block, offering two primary sites for chemical modification: the C-Br bond and the phenolic -OH group. This dual reactivity allows for sequential and directed synthesis of complex derivatives.

-

Reactions at the C-Br Bond (Cross-Coupling): The bromine atom serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[3]

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Heck Coupling: Reaction with alkenes.

-

-

Reactions at the Phenolic -OH Group: The acidic proton of the hydroxyl group can be easily deprotonated to form a phenoxide, which is a potent nucleophile.

-

Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.

-

Esterification: Reaction with acyl chlorides or carboxylic acids (under Fischer conditions) to form esters.

-

O-Arylation: Reaction with aryl halides, often under copper or palladium catalysis.

-

Reactivity Hub Diagram

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. scbt.com [scbt.com]

- 5. aobchem.com [aobchem.com]

- 6. usbio.net [usbio.net]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1 [m.chemicalbook.com]

- 10. magritek.com [magritek.com]

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Fluorinated Phenol

5-Bromo-2-(trifluoromethoxy)phenol, bearing the CAS number 1048963-39-8, is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its strategic combination of a reactive bromine atom, a phenolic hydroxyl group, and the influential trifluoromethoxy moiety makes it a versatile intermediate for the synthesis of complex molecular architectures.[1][2] This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on empowering researchers to leverage its unique characteristics in their scientific endeavors.

The trifluoromethoxy (-OCF₃) group is a critical pharmacophore in modern drug design, prized for its ability to enhance key drug-like properties.[3] It significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes, and its strong electron-withdrawing nature can modulate the acidity of the phenolic proton and influence intermolecular interactions.[4] Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation and thereby potentially increasing the in vivo half-life of a drug candidate.[4] The presence of the bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse substituents and the construction of complex biaryl systems.[5]

Physicochemical and Spectroscopic Profile

| Property | Value | Source/Method |

| CAS Number | 1048963-39-8 | [1] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

| Appearance | Expected to be a solid or liquid at room temperature | Inferred from related compounds |

| Boiling Point | Predicted: 215.3 ± 35.0 °C at 760 mmHg | |

| Storage | Store at room temperature in a dry environment | [1] |

Predicted Spectroscopic Data

Predicting the spectroscopic signature of a molecule is a crucial step in its characterization. Based on established principles of NMR and IR spectroscopy, the following data are anticipated for this compound.

¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The phenolic proton will likely appear as a broad singlet, the position of which is dependent on concentration and solvent. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and trifluoromethoxy groups and the electron-donating effect of the hydroxyl group.

¹³C NMR (in CDCl₃): The carbon NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents.

¹⁹F NMR (in CDCl₃): The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethoxy group.[6] The chemical shift of this signal is a key indicator of the electronic environment of the -OCF₃ group.[6]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Strong C-F stretching bands are expected in the 1000-1300 cm⁻¹ region, characteristic of the trifluoromethoxy group. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the trifluoromethoxy group and other characteristic fragments.

Synthetic Pathways: A Proposed Methodology

Proposed Synthesis of this compound

This proposed synthesis involves the trifluoromethoxylation of the readily available 5-bromo-2-nitrophenol, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to yield the target phenol. A more direct, yet potentially lower-yielding, approach would be the direct trifluoromethoxylation of 5-bromophenol.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Bromo-2-nitro-5-(trifluoromethoxy)benzene

-

To a solution of 5-bromo-2-nitrophenol in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a trifluoromethoxylating agent such as trifluoromethanesulfonyl chloride in the presence of a fluoride source like potassium fluoride.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-bromo-2-nitro-5-(trifluoromethoxy)benzene.

Step 2: Synthesis of 4-Bromo-3-(trifluoromethoxy)aniline

-

Dissolve 1-bromo-2-nitro-5-(trifluoromethoxy)benzene in a solvent mixture such as ethanol and water.

-

Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the iron salts.

-

Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

-

Dry the organic layer and concentrate it to yield 4-bromo-3-(trifluoromethoxy)aniline.

Step 3: Synthesis of this compound

-

Dissolve 4-bromo-3-(trifluoromethoxy)aniline in an aqueous solution of a strong acid like sulfuric acid at low temperature (0-5 °C).

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

-

Slowly add the diazonium salt solution to a boiling aqueous solution to hydrolyze the diazonium group to a hydroxyl group.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to afford this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the interplay of its three key functional groups.

Caption: Key reactive sites of this compound.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group can readily undergo a variety of reactions, including O-alkylation, O-acylation, and etherification. The acidity of the phenol is enhanced by the electron-withdrawing trifluoromethoxy and bromo substituents, facilitating its deprotonation to form a phenoxide ion, which is a potent nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[5][7] This allows for the straightforward introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the 5-position of the phenolic ring.

Exemplary Suzuki-Miyaura Coupling Protocol:

-

In a reaction vessel, combine this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Potential Applications in Research and Development

The unique structural features of this compound make it a highly valuable building block in several areas of chemical research.

-

Drug Discovery: As a key intermediate, it can be used in the synthesis of novel bioactive molecules. The trifluoromethoxy group can enhance metabolic stability and cell permeability, while the biphenyl or other complex scaffolds generated via cross-coupling can be designed to interact with specific biological targets such as kinases or G-protein coupled receptors.[1][8]

-

Agrochemicals: The trifluoromethoxy group is also a common feature in modern pesticides and herbicides. This building block can be utilized to synthesize new agrochemicals with improved efficacy and environmental profiles.[2]

-

Materials Science: The incorporation of fluorinated moieties into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical and electronic characteristics. This compound can serve as a monomer or precursor for the synthesis of advanced polymers and functional materials.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid) is a suitable starting point for method development.

-

Gas Chromatography (GC): Can also be used to assess purity, potentially after derivatization of the phenolic hydroxyl group to improve volatility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for a closely related isomer, 2-bromo-5-(trifluoromethoxy)phenol, should be considered as a minimum standard.

-

Hazard Statements: Likely to be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with plenty of water.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for advancing research in drug discovery, agrochemicals, and materials science. Its unique combination of a reactive bromine atom, a phenolic hydroxyl group, and the property-enhancing trifluoromethoxy group provides a powerful platform for the synthesis of novel and complex molecules. This guide has provided a detailed overview of its properties, a plausible synthetic route, its expected reactivity, and potential applications, aiming to equip researchers with the foundational knowledge to effectively utilize this valuable building block in their scientific pursuits.

References

- Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C. K., & Arnold, W. A. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(3), 242-252.

- MySkinRecipes. (n.d.). This compound.

- Bhat, A. P., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10765–10775.

- Royal Society of Chemistry. (2016). Supporting Information for [Title of Paper].

- Bhat, A. P., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.

- Crysdot LLC. (n.d.). This compound.

- Tang, P., et al. (2015). Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry.

- AOBChem USA. (n.d.). This compound.

- Cenmed Enterprises. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol.

- Al-Zoubi, R. M., & Al-Masoudi, N. A. (2010). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Organic & Biomolecular Chemistry, 8(19), 4437-4443.

- Willemse, T., et al. (2020).

- Togni, A., et al. (2011). Silver-Mediated Trifluoromethoxylation of Aryl Stannanes and Arylboronic Acids.

- Ngai, M.-Y., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. Tetrahedron, 74(50), 7127-7135.

- Matoušek, V., et al. (2021).

- Hopkinson, M. N., & Liang, Y.-M. (2023).

- PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs.

- Magano, J., & Dunetz, J. R. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7044-7096.

- SpectraBase. (n.d.). 5-Bromo-2-methoxyphenol.

- Fisher Scientific. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol, 97%.

- Kuram, M. R., et al. (2021). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls.

- NIST. (n.d.). Phenol, 2-bromo-. In NIST Chemistry WebBook.

- PubChem. (n.d.). Phenol, 2,4,5-tribromo-.

- Oakwood Chemical. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol, min 98% (GC).

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)phenol, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, applications, and safety considerations, offering insights for its effective utilization in research and development.

Core Molecular Attributes

This compound is a substituted phenol featuring both a bromine atom and a trifluoromethoxy group. This unique combination of functional groups imparts specific physicochemical properties that are highly valuable in the design of novel molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrF₃O₂ | [1][2] |

| Molecular Weight | 257.01 g/mol | [1][3] |

| CAS Number | 1048963-39-8 | [1][4] |

| Appearance | Colorless to light orange to yellow clear liquid or low melting solid | [3][5] |

| Purity | Typically ≥95% to ≥98% | [2][3] |

| Storage | Room temperature, in a dry, dark place under an inert atmosphere | [2][6] |

Molecular Structure:

Sources

- 1. cenmed.com [cenmed.com]

- 2. This compound [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. aobchem.com [aobchem.com]

- 5. 2-Bromo-5-(trifluoromethoxy)phenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 1121585-15-6|5-Bromo-2-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 5-Bromo-2-(trifluoromethoxy)phenol

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, a fluorinated aromatic alcohol utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Professionals in research and drug development will find field-proven insights and detailed methodologies to ensure safe and effective use of this compound in the laboratory.

This compound is a substituted phenol containing both a bromine atom and a trifluoromethoxy group. These modifications are common in medicinal chemistry to enhance properties like metabolic stability and lipophilicity in target molecules.[1][2] It is crucial to distinguish this compound from its isomers, such as 2-Bromo-5-(trifluoromethyl)phenol, as their properties and hazards may differ.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 1048963-39-8[3] | Crysdot LLC, Santa Cruz Biotechnology |

| Molecular Formula | C₇H₄BrF₃O₂[1][3] | Crysdot LLC, MySkinRecipes, SCBT |

| Molecular Weight | 257.01 g/mol [2][3] | Crysdot LLC, Chem-Impex, SCBT |

| Appearance | Solid | Sigma-Aldrich[4] |

| Boiling Point | 215.3 ± 35.0 °C at 760 mmHg | Crysdot LLC |

| Storage | Room temperature, dry, under inert atmosphere[1][5] | MySkinRecipes, BLD Pharm |

Hazard Identification and GHS Classification

According to available safety information, this compound is classified as a hazardous substance. The primary hazards are associated with ingestion and irritation to the skin and eyes.

Table 2: GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | Crysdot LLC |

| H315 | Causes skin irritation | Crysdot LLC |

| H319 | Causes serious eye irritation | Crysdot LLC |

The GHS pictograms associated with these hazards serve as a quick visual warning for laboratory personnel.

Caption: GHS Pictogram for Harmful/Irritant Substances.

Proactive Risk Mitigation: Safe Handling and Storage

A proactive approach to safety is paramount. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[6] This is a critical control to prevent inhalation of any vapors or aerosols.

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7][8] Their proximity is crucial for immediate decontamination in case of an emergency.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be appropriate for the risks posed by corrosive and irritant chemicals.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards.[6][7] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation or puncture before use.[8][9] Employ the proper glove removal technique to avoid contaminating your skin.[9]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher splash risk, an impervious apron and additional arm coverings are recommended.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[7][8]

Storage Protocols

Proper storage prevents degradation of the chemical and accidental release.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[7][10]

-

Incompatibilities: Store away from strong bases and oxidizing agents to prevent potentially hazardous reactions.[6][10]

Emergency Response Protocols

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.

First-Aid Measures

The primary goal of first aid is to mitigate the harm from exposure while waiting for professional medical assistance. Always show the Safety Data Sheet to the attending physician.[6][7][9]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9][11]

-

Skin Contact: Instantly remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[6][7] A safety shower should be used for large area contact. Immediate medical attention is required.[7]

-

Eye Contact: Immediately flush the eyes with large amounts of water for a minimum of 15 minutes, making sure to lift the upper and lower eyelids to ensure thorough rinsing.[6][7][9] Remove contact lenses if present and easy to do so.[7][9] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[6][7] Never give anything by mouth to an unconscious person.[9] Call a physician or Poison Control Center immediately.[6][7]

Fire-Fighting Measures

In the event of a fire, the safety of personnel is the highest priority.[12]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray.[9][10]

-

Special Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[6][7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[6][9]

Accidental Release Measures

A systematic approach to spill containment and cleanup minimizes environmental contamination and personnel exposure.

Caption: Workflow for Accidental Chemical Spill Response.

Experimental Protocol: Safe Reaction Quenching and Work-Up

This protocol provides a self-validating system for safely handling the compound during a common laboratory workflow. The causality is to neutralize reactive species and safely separate the product while minimizing exposure.

Objective: To safely quench a hypothetical reaction mixture containing this compound and perform an aqueous work-up.

Methodology:

-

Preparation (Pre-computation):

-

Ensure all work is performed in a chemical fume hood.

-

Prepare a quenching solution (e.g., saturated aqueous sodium bicarbonate) in a separate flask. Keep it readily accessible.

-

Have appropriate PPE (goggles, lab coat, chemically resistant gloves) on at all times.

-

-

Reaction Quenching (Execution):

-

Cool the reaction vessel in an ice-water bath. This is a critical step to control the rate of any exothermic neutralization reaction.

-

Slowly and carefully add the quenching solution dropwise to the cooled reaction mixture with vigorous stirring. Monitor for any gas evolution or temperature increase.

-

Self-Validation: The rate of addition should be slow enough that the internal temperature does not rise significantly. If it does, pause the addition until the temperature subsides.

-

-

Liquid-Liquid Extraction (Post-computation):

-

Transfer the quenched mixture to a separatory funnel.

-

Add the extraction solvent (e.g., ethyl acetate).

-

Stopper the funnel, and while pointing the stopcock away from yourself and others into the back of the fume hood, gently invert to mix.

-

Self-Validation: Periodically vent the funnel by opening the stopcock to release any pressure buildup. A properly vented system prevents dangerous pressure buildup and potential splashing of hazardous material.

-

Allow the layers to separate fully.

-

Drain the aqueous layer, then the organic layer, into separate, clearly labeled flasks.

-

-

Waste Handling:

-

All aqueous and organic waste must be collected in appropriately labeled hazardous waste containers. Do not pour any material down the drain.

-

Stability, Reactivity, and Toxicological Profile

-

Reactivity: The substance is stable under normal storage conditions.[6] Avoid strong bases and oxidizing agents.[6]

-

Hazardous Decomposition: Combustion may produce carbon oxides (CO, CO₂), hydrogen fluoride, and hydrogen bromide.[6][7]

-

Toxicological Information: The primary known toxicological effects are harm upon ingestion and irritation to the skin and eyes. There is no available data to indicate whether the substance is carcinogenic, mutagenic, or poses a reproductive hazard.[6] The lack of comprehensive toxicological data necessitates handling this chemical with a high degree of caution, assuming it may have uninvestigated hazards.

References

- Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Bromo-4-chloro-5-(trifluoromethyl)phenol. [Link]

- Crysdot LLC. This compound Product Page. [Link]

- MySkinRecipes. This compound Product Page. [Link]

- REACH Online. SECTION 5: Firefighting measures. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 5-Bromo-2-(trifluoromethyl)phenol | 1121585-15-6 [sigmaaldrich.com]

- 5. 1121585-15-6|5-Bromo-2-(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.se [fishersci.se]

- 8. chemscene.com [chemscene.com]

- 9. angenechemical.com [angenechemical.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. cdp.dhs.gov [cdp.dhs.gov]

A Comprehensive Technical Guide to the Spectral Analysis of 5-Bromo-2-(trifluoromethoxy)phenol

Abstract

This technical guide provides a detailed examination of the spectral characteristics of 5-Bromo-2-(trifluoromethoxy)phenol (CAS No: 1048963-39-8).[1] As a key intermediate in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.[2] This document presents a predictive analysis of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectra. The predictions are grounded in fundamental principles of spectroscopy and comparative data from structurally related compounds. Furthermore, this guide furnishes detailed, field-proven protocols for the acquisition of high-quality spectral data, ensuring scientific integrity and reproducibility.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic compound featuring a phenol backbone modified with two highly influential functional groups: a bromine atom and a trifluoromethoxy group. The bromine atom, an electronegative halogen, and the trifluoromethoxy group, a potent electron-withdrawing moiety, significantly modulate the electronic environment of the benzene ring. These substitutions are critical in medicinal chemistry for enhancing properties such as lipophilicity and metabolic stability in drug candidates.[2] Accurate spectral characterization is therefore indispensable for confirming the identity, purity, and structure of this versatile building block in any research and development workflow.

The general workflow for the comprehensive spectral analysis of an organic compound like this compound is a multi-technique approach. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous characterization of the molecule.

Sources

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(trifluoromethoxy)phenol

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-(trifluoromethoxy)phenol, a key intermediate in the pharmaceutical and agrochemical industries. For researchers, scientists, and drug development professionals, understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document delineates the theoretical underpinnings of its solubility based on its molecular structure, offers a detailed, field-proven experimental protocol for its quantitative determination, and discusses the implications of its solubility profile in various research and development applications.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block stems from the unique combination of its functional groups: a bromine atom, a trifluoromethoxy group, and a phenolic hydroxyl group. These moieties provide multiple reaction sites for further chemical transformations, making it a versatile precursor in the synthesis of complex molecules with potential bioactive properties. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates, making this intermediate highly valuable in the development of novel therapeutics and agrochemicals.

A thorough understanding of the solubility of this compound is a critical first step in its application. Solubility dictates the choice of solvents for synthesis and purification, influences reaction kinetics, and is a key determinant of bioavailability in formulated products. This guide aims to provide both a theoretical framework and a practical, step-by-step methodology for characterizing the solubility of this important chemical intermediate.

Theoretical Underpinnings of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound suggests a nuanced solubility profile.

-

The Aromatic Ring and Halogenation: The benzene ring provides a nonpolar, hydrophobic character. The presence of a bromine atom further increases the molecular weight and polarizability, which can enhance van der Waals interactions with nonpolar solvents.

-

The Phenolic Hydroxyl Group: The -OH group is polar and capable of forming hydrogen bonds. This functional group is expected to impart some degree of solubility in polar protic solvents like alcohols and water. The acidic nature of the phenol also means its solubility in aqueous solutions will be highly pH-dependent; in basic solutions, it will deprotonate to form a more soluble phenoxide salt.

-

The Trifluoromethoxy Group: The -OCF3 group is highly lipophilic and has a strong electron-withdrawing effect. This group significantly increases the compound's affinity for nonpolar, organic environments and can enhance its permeability across biological membranes.

Based on these structural features, a qualitative solubility prediction can be made.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | Moderate to High | The phenolic hydroxyl group allows for hydrogen bonding with solvents like methanol, ethanol, and isopropanol. However, the bulky and hydrophobic trifluoromethoxy and bromo groups may limit very high solubility. |

| Polar Aprotic | High | Solvents like ethyl acetate and dichloromethane can engage in dipole-dipole interactions and are effective at solvating the polarizable aromatic ring and the polar functional groups without the steric hindrance of hydrogen bonding to the trifluoromethoxy group. |

| Nonpolar | Moderate to Low | The lipophilic nature of the trifluoromethoxy group and the bromo-substituted benzene ring will promote solubility in solvents like toluene. Solubility in highly nonpolar solvents like hexane is expected to be lower due to the presence of the polar hydroxyl group. |

| Aqueous | Low | The overall hydrophobic character of the molecule, dominated by the brominated and trifluoromethoxylated ring, is expected to result in low solubility in water at neutral pH. Solubility will increase significantly at higher pH due to the formation of the phenoxide salt. |

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol describes a robust and self-validating methodology for the quantitative determination of the solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (purity ≥98%)

-

A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, dichloromethane, toluene, hexane, and purified water)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a standalone UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Into a series of appropriately labeled scintillation vials, add an excess amount of this compound. A key aspect of this protocol's self-validation is the visual confirmation of undissolved solid at the end of the equilibration period, ensuring a truly saturated solution.

-

To each vial, add a precise volume (e.g., 5.0 mL) of the selected analytical grade solvent.

-

Tightly seal the vials with Teflon-lined caps to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a moderate speed for a minimum of 24 hours to ensure that equilibrium between the dissolved and undissolved solute is reached. For compounds with slow dissolution kinetics, a 48-hour equilibration period is recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles that could lead to an overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Using HPLC:

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

-

Prepare a series of calibration standards of known concentrations of the compound in the solvent of interest.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Determine the concentration of the diluted sample by comparing its peak area to the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the solvent of interest.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Measure the absorbance of the diluted sample and calculate its concentration using the Beer-Lambert law and the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

| Organic Solvent | Chemical Class | Experimentally Determined Solubility ( g/100 mL) at 25°C |

| Methanol | Polar Protic | Data to be determined |

| Ethanol | Polar Protic | Data to be determined |

| Isopropanol | Polar Protic | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Data to be determined |

| Dichloromethane | Polar Aprotic | Data to be determined |

| Toluene | Nonpolar | Data to be determined |

| Hexane | Nonpolar | Data to be determined |

| Water (pH 7) | Aqueous | Data to be determined |

| 0.1 M NaOH (aq) | Aqueous (Basic) | Data to be determined |

Conclusion and Implications for Research and Development

A comprehensive understanding of the solubility of this compound is a cornerstone for its effective utilization in research and development. The predicted solubility profile, in conjunction with the robust experimental protocol provided, equips scientists with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, and formulation. The anticipated high solubility in polar aprotic solvents suggests their utility in reaction media, while the moderate solubility in polar protic solvents may be leveraged for crystallization-based purification. The expected low aqueous solubility at neutral pH and its increase in basic conditions are critical considerations for extraction processes and for predicting its behavior in biological systems. This guide serves as a foundational resource for unlocking the full potential of this versatile chemical intermediate.

References

- [HPLC Method for Substituted Phenols] - A high-throughput method for the analysis of substituted phenol isomers using a UHPLC column and system combination is described by Thermo Fisher Scientific. This provides a basis for developing an analytical method for quantification. [Source: Thermo Fisher Scientific, "A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combination", URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-1123-hplc-uhplc-pfp-vanquish-an71228-en.pdf]

- [Shake-Flask Method] - The shake-flask method is a well-established technique for determining the solubility of compounds. BioAssay Systems provides a summary of this method for drug compounds. [Source: BioAssay Systems, "Solubility Testing – Shake Flask Method", URL: https://www.bioassaysys.com/datasheet/Solubility%20Testing%20-%20Shake%20Flask%20Method.pdf]

- [UV-Vis Spectroscopy for Aromatic Compounds] - The use of UV-Vis spectrophotometry for the determination of aromatic hydrocarbons in water is a relevant analytical technique for quantifying solubility. [Source: Applied Analytics, "Measuring Aromatic Hydrocarbons (BTX)", URL: https://www.appliedanalytics.

- [General HPLC Methods for Phenols] - The Environmental Protection Agency (EPA) outlines methods for the determination of phenols in various matrices using HPLC, which can be adapted for solubility studies. [Source: U.S. Environmental Protection Agency, "Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC", URL: https://www.epa.gov/sites/default/files/2019-09/documents/to-8.pdf]

- [Quantification by UV-Vis] - The principles of using UV-Vis spectroscopy for the quantitative analysis of organic compounds are well-documented and form the basis for the analytical part of the solubility determination protocol. [Source: Journal of Chemical Education, "Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy", URL: https://pubs.acs.org/doi/abs/10.1021/ed062pA28]

- [Solubility and Drug Discovery] - The importance of solubility in drug discovery and the use of HPLC and UV-Vis for its determination are discussed in various pharmaceutical science resources. [Source: Improved Pharma, "Solubility and Dissolution with HPLC or UV-Vis Detection", URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection]

An In-Depth Technical Guide to 5-Bromo-2-(trifluoromethoxy)phenol: Synthesis, Properties, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenols in Medicinal Chemistry

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for enhancing the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique ability to improve metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby enhancing the overall efficacy and developability of drug candidates.[1] This guide provides a comprehensive technical overview of 5-Bromo-2-(trifluoromethoxy)phenol, a key building block that synergistically combines the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a brominated aromatic scaffold.

This document will delve into the (inferred) historical context of its development, detail plausible synthetic strategies based on established chemical principles, explore its key physicochemical properties, and discuss its applications as a crucial intermediate in the synthesis of complex pharmaceuticals.

Physicochemical Properties and Spectroscopic Data

This compound, with the CAS number 1048963-39-8, is a substituted phenol that presents as a valuable intermediate for further chemical transformations.[2] A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1048963-39-8 | [2] |

| Molecular Formula | C₇H₄BrF₃O₂ | [1] |

| Molecular Weight | 257.01 g/mol | [1] |

| MDL Number | MFCD21333031 | [1] |

Proposed Synthetic Pathways

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in the public domain, its structure suggests a logical and efficient two-step synthetic sequence starting from the commercially available 2-(trifluoromethoxy)phenol. This approach leverages well-established methodologies for the regioselective bromination of activated aromatic rings.

The overall proposed synthetic workflow is depicted below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Regioselective Bromination of 2-(Trifluoromethoxy)phenol

The hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups are both ortho-, para-directing activators for electrophilic aromatic substitution. However, the hydroxyl group is a much stronger activating group. Therefore, the regioselectivity of the bromination is expected to be primarily controlled by the hydroxyl group, directing the incoming electrophile to the positions ortho and para to it. Due to steric hindrance from the adjacent trifluoromethoxy group, bromination at the para position is highly favored.

Materials:

-

2-(Trifluoromethoxy)phenol (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Br₂) (1.0 eq)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution (for Br₂ quenching)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)phenol in dichloromethane.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent:

-

Using NBS: Add N-Bromosuccinimide portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Using Bromine: Add a solution of bromine in dichloromethane dropwise to the stirred phenol solution over 30 minutes.

-

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If bromine was used, quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the orange color disappears.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to yield the final product.[3]

The Role of this compound in Drug Discovery: A Versatile Intermediate

The unique structural features of this compound make it a highly valuable building block in medicinal chemistry. Its utility stems from the combination of the property-enhancing trifluoromethoxy group and the synthetically versatile bromine atom.

Caption: Key attributes and applications of this compound.

The Trifluoromethoxy Group: Enhancing "Drug-likeness"

The trifluoromethoxy group imparts several desirable properties to a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bonds in the -OCF₃ group are resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of the drug.

-

Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier. This is a critical factor for the bioavailability of orally administered drugs and for drugs targeting the central nervous system.

-

Modulation of Acidity: The strong electron-withdrawing nature of the trifluoromethoxy group can significantly lower the pKa of the phenolic proton, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding interactions with biological targets.

The Bromo Substituent: A Gateway to Molecular Complexity

The bromine atom on the aromatic ring serves as a versatile synthetic handle, allowing for the introduction of a wide range of substituents through various cross-coupling reactions. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Common transformations include:

-

Suzuki Coupling: Formation of carbon-carbon bonds by reacting with boronic acids or esters.

-

Sonogashira Coupling: Formation of carbon-carbon triple bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds with amines.

-

Stille Coupling: Formation of carbon-carbon bonds with organostannanes.

This synthetic flexibility allows medicinal chemists to systematically explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is described as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in the development of bioactive molecules with antimicrobial, antifungal, or anti-inflammatory properties.[1] It is commonly employed in the preparation of kinase inhibitors and other targeted therapies in drug discovery.[1] While specific, publicly disclosed drug candidates synthesized directly from this intermediate are not readily found in the literature, its structural motif is present in various patented compounds, highlighting its relevance in industrial research and development.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern chemical synthesis. By combining the advantageous properties of the trifluoromethoxy group with the synthetic versatility of a bromo-substituent, this intermediate provides a powerful platform for the efficient construction of complex and novel bioactive molecules. Its application in the synthesis of potential kinase inhibitors and other therapeutic agents underscores its importance for researchers and drug development professionals seeking to create the next generation of medicines and crop protection agents. As the demand for more effective and safer chemical entities continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand.

References

Sources

An In-depth Technical Guide to the Isomers of Bromo-trifluoromethoxyphenol for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Bromo-trifluoromethoxyphenols in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups and halogens has become a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and potent electron-withdrawing properties, which can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2][3] When coupled with a bromine atom, a versatile synthetic handle for cross-coupling reactions, the resulting bromo-trifluoromethoxyphenol scaffold presents a powerful platform for the synthesis of novel therapeutics and agrochemicals.[4][5]

This technical guide provides a comprehensive exploration of the isomers of bromo-trifluoromethoxyphenol, offering a deep dive into their synthesis, structural characterization, and potential applications. As a senior application scientist, my objective is to not only present established protocols but also to elucidate the underlying chemical principles that govern the synthesis and reactivity of these valuable compounds. This document is designed to be a practical resource for researchers at the bench, providing the foundational knowledge necessary to leverage these versatile building blocks in their own discovery programs.

I. Structural Elucidation and Nomenclature of Bromo-trifluoromethoxyphenol Isomers

The phenol ring offers ten possible substitution patterns for a bromo and a trifluoromethoxy group, resulting in twelve distinct isomers. The systematic nomenclature for these isomers is determined by the locants of the bromine and trifluoromethoxy substituents on the phenol ring.

Below is a comprehensive list of the twelve positional isomers of bromo-trifluoromethoxyphenol:

-

2-Bromo-3-(trifluoromethoxy)phenol

-

2-Bromo-4-(trifluoromethoxy)phenol

-

2-Bromo-5-(trifluoromethoxy)phenol

-

2-Bromo-6-(trifluoromethoxy)phenol

-

3-Bromo-2-(trifluoromethoxy)phenol

-

3-Bromo-4-(trifluoromethoxy)phenol

-

3-Bromo-5-(trifluoromethoxy)phenol

-

4-Bromo-2-(trifluoromethoxy)phenol

-

4-Bromo-3-(trifluoromethoxy)phenol

-

2-Bromo-5-(trifluoromethyl)phenol

-

2-Bromo-3-(trifluoromethyl)phenol

-

4-Bromo-3-(trifluoromethyl)phenol

II. Synthetic Strategies and Methodologies

The synthesis of bromo-trifluoromethoxyphenol isomers primarily relies on two strategic approaches: the bromination of a trifluoromethoxyphenol precursor or the trifluoromethoxylation of a bromophenol precursor. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity.

A. Electrophilic Bromination of Trifluoromethoxyphenols

The hydroxyl group of the phenol ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. The trifluoromethoxy group, being electron-withdrawing, is a deactivating group and a meta-director. The interplay of these directing effects governs the regioselectivity of bromination.

General Experimental Protocol for Bromination:

A solution of the corresponding trifluoromethoxyphenol in a suitable solvent (e.g., dichloromethane or carbon disulfide) is treated with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS). The reaction is typically carried out at a low temperature to control selectivity and minimize side reactions. Following the reaction, an aqueous workup is performed to remove any unreacted bromine and acidic byproducts. The crude product is then purified by column chromatography.[6][7]

Example Synthesis: 2-Bromo-5-(trifluoromethyl)phenol from 3-(Trifluoromethyl)phenol [7]

To a stirred solution of 3-(trifluoromethyl)phenol (0.38 mol) in carbon disulfide (240 ml), bromine (0.38 mol) is added dropwise. The reaction mixture is stirred at room temperature for approximately 18 hours. The reaction is then quenched by partitioning between dichloromethane and water. The organic layer is separated, washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield 2-bromo-5-(trifluoromethyl)phenol.[7]

B. Synthesis of Trifluoromethoxyphenols

The synthesis of the trifluoromethoxyphenol precursors can be achieved through various methods, with the most common being the reaction of a phenol with a trifluoromethylating agent.

General Experimental Protocol for Trifluoromethoxylation:

A phenol is reacted with a suitable trifluoromethylating reagent, such as the Ruppert-Prakash reagent (TMSCF₃) or an O-(trifluoromethyl)dibenzofuranium salt, in the presence of a base and often a metal catalyst.[5] These reactions can be sensitive to reaction conditions, and optimization is often required for each substrate.

III. Spectroscopic Characterization of Key Isomers

The unambiguous identification of each isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are indispensable tools for structural elucidation.

Table 1: Physicochemical and Spectroscopic Data of Selected Bromo-trifluoromethoxyphenol Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Highlights |

| 2-Bromo-3-(trifluoromethoxy)phenol | 1392059-76-5 | C₇H₄BrF₃O₂ | 257.01 | ¹H NMR: Aromatic protons exhibit complex splitting patterns due to ortho and meta couplings. ¹³C NMR: The carbon attached to the bromine will be significantly deshielded. ¹⁹F NMR: A singlet corresponding to the -OCF₃ group. |

| 2-Bromo-4-(trifluoromethoxy)phenol | 200956-13-4 | C₇H₄BrF₃O₂ | 257.01 | ¹H NMR: The aromatic protons will show distinct doublets and doublet of doublets. ¹³C NMR: Characteristic shifts for the substituted aromatic carbons. ¹⁹F NMR: A singlet for the -OCF₃ group. |

| 2-Bromo-5-(trifluoromethyl)phenol | 402-05-1 | C₇H₄BrF₃O | 241.01 | ¹H NMR: Three distinct aromatic proton signals. ¹³C NMR: The carbon of the -CF₃ group will appear as a quartet due to C-F coupling. ¹⁹F NMR: A singlet for the -CF₃ group. MS (EI): Molecular ion peaks at m/z 239 and 241, characteristic of a monobrominated compound.[7] |

| 4-Bromo-3-(trifluoromethyl)phenol | 320-49-0 | C₇H₄BrF₃O | 241.01 | ¹H NMR: Aromatic protons will exhibit an ABX spin system. ¹³C NMR: The carbon attached to the -CF₃ group will show a characteristic quartet. ¹⁹F NMR: A singlet for the -CF₃ group. |

| 3-Bromo-5-(trifluoromethyl)phenol | 1025718-84-6 | C₇H₄BrF₃O | 241.01 | ¹H NMR: Three aromatic proton signals, likely appearing as broad singlets or multiplets. ¹³C NMR: Symmetrical substitution pattern will be reflected in the number of signals. ¹⁹F NMR: A singlet for the -CF₃ group. |

IV. The Role of Bromo-trifluoromethoxyphenols in Drug Development

The unique physicochemical properties imparted by the bromine and trifluoromethoxy groups make these isomers highly valuable in drug discovery.

-

Trifluoromethoxy Group: This group is a bioisostere of the methoxy group but with significantly different electronic properties. It is highly lipophilic, which can enhance membrane permeability and improve oral bioavailability.[1][3] Its strong electron-withdrawing nature can modulate the pKa of the phenolic hydroxyl group, influencing binding interactions with biological targets. Furthermore, the C-F bonds are exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug.[1]

-

Bromine Atom: The bromine atom serves as a key synthetic handle, enabling a wide range of cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[5] This allows for the facile introduction of diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Additionally, the bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity with target proteins.

V. Structure-Activity Relationships (SAR): Guiding Principles

While specific SAR data for each bromo-trifluoromethoxyphenol isomer is limited, general principles can be applied to guide their use in drug design:

-

Positional Isomerism: The relative positions of the hydroxyl, bromo, and trifluoromethoxy groups will significantly impact the molecule's overall shape, dipole moment, and hydrogen bonding capacity. These factors are critical for molecular recognition and binding to target enzymes or receptors.

-

Modulation of Acidity: The electron-withdrawing trifluoromethoxy group will increase the acidity of the phenolic proton. The extent of this effect will depend on its position relative to the hydroxyl group (ortho > para > meta). This modulation of pKa can be crucial for optimizing interactions with the active site of a target protein.

-

Lipophilicity and Permeability: The trifluoromethoxy group significantly increases lipophilicity. The position of this group can influence the overall lipophilic surface area of the molecule, which in turn affects its permeability across biological membranes.

VI. Experimental Workflows and Diagrams

A. Synthetic Workflow: From Trifluoromethoxyphenol to Brominated Isomers

Caption: General workflow for the synthesis of bromo-trifluoromethoxyphenol isomers.

B. Key Molecular Properties for Drug Design

Caption: Key molecular properties of bromo-trifluoromethoxyphenols relevant to drug design.

VII. Conclusion and Future Perspectives

The isomers of bromo-trifluoromethoxyphenol represent a class of chemical building blocks with significant potential in the fields of pharmaceutical and agrochemical research. Their synthesis, while requiring careful control of reaction conditions to achieve regioselectivity, is accessible through established organic chemistry methodologies. The unique combination of a metabolically robust, lipophilic trifluoromethoxy group and a versatile brominated synthetic handle provides a powerful platform for the development of novel bioactive molecules.

Further research into the specific biological activities of each isomer is warranted. A systematic evaluation of their properties, including their absorption, distribution, metabolism, and excretion (ADME) profiles, will undoubtedly unveil new opportunities for their application in drug discovery. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the strategic use of precisely functionalized scaffolds like bromo-trifluoromethoxyphenols will remain a critical component of successful research and development endeavors.

VIII. References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). The Role of 4-Bromo-3-(trifluoromethyl)phenol in Pharmaceutical and Agrochemical Synthesis. Retrieved January 7, 2026, from [Link]

-

Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Unlocking Chemical Innovation: The Role of 2-(Trifluoromethyl)phenol in Advanced Synthesis. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-3-(trifluoromethoxy)phenol. Retrieved January 7, 2026, from [Link]

-

Shao, X., et al. (2015). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. [Link]

-

Ngai, M. Y., et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible-Light Photoredox Catalysis. PubMed. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 7, 2026, from [Link]

-

Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Retrieved January 7, 2026, from

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved January 7, 2026, from [Link]

-

Allfluoro pharmaceutical co .ltd. (n.d.). 3-Bromo-2-(trifluoromethyl)phenol,1214352-26-7. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. Retrieved January 7, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)phenol. Retrieved January 7, 2026, from [Link]

-

Stoyanov, S., et al. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved January 7, 2026, from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-BroMo-3-(trifluoroMethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Bromo-5-trifluoromethylphenol CAS#: 402-05-1 [m.chemicalbook.com]

The Trifluoromethoxy Group: A Keystone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract